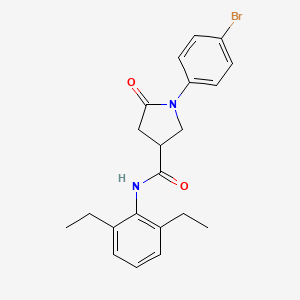
1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as BRD-9424, is a small molecule inhibitor that has been widely used in scientific research applications. This compound has gained attention due to its potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders. In
Mecanismo De Acción
BRD-9424 exerts its pharmacological effects by binding to the active site of the target enzymes, thereby inhibiting their activity. HDACs are involved in the deacetylation of histones, leading to the repression of gene transcription. BRDs recognize acetylated lysine residues on histones and recruit transcriptional machinery to activate gene expression. LSD1 is involved in the demethylation of lysine residues on histones, leading to the repression of gene transcription. By inhibiting these enzymes, BRD-9424 can modulate gene expression and affect various biological processes.
Biochemical and Physiological Effects:
BRD-9424 has been shown to have several biochemical and physiological effects. Inhibition of HDACs by BRD-9424 leads to the accumulation of acetylated histones, resulting in the activation of gene expression. Inhibition of BRDs by BRD-9424 leads to the repression of gene expression. Inhibition of LSD1 by BRD-9424 leads to the accumulation of methylated histones, resulting in the activation of gene expression. These effects have been observed in various cell lines and animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRD-9424 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized using various biochemical and biophysical techniques. It has been shown to be selective for its target enzymes, with minimal off-target effects. However, there are also some limitations to using BRD-9424 in lab experiments. It has limited solubility in aqueous solutions, which can affect its bioavailability. It also has a relatively short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the use of BRD-9424 in scientific research. One potential application is in the development of novel therapeutics for cancer, inflammation, and autoimmune disorders. BRD-9424 has been shown to have anti-tumor activity in various cancer cell lines and animal models. It has also been shown to have anti-inflammatory activity in animal models of inflammatory diseases. Another potential application is in the study of epigenetic regulation and chromatin remodeling. BRD-9424 can be used to investigate the role of HDACs, BRDs, and LSD1 in various biological processes. Finally, BRD-9424 can be used as a tool compound to validate the therapeutic potential of other small molecule inhibitors targeting the same enzymes.
Aplicaciones Científicas De Investigación
BRD-9424 has been extensively used in scientific research to investigate various biological processes. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs), bromodomains (BRDs), and lysine-specific demethylase 1 (LSD1). These enzymes are involved in the regulation of gene expression and chromatin remodeling, making them attractive targets for drug development.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O2/c1-3-14-6-5-7-15(4-2)20(14)23-21(26)16-12-19(25)24(13-16)18-10-8-17(22)9-11-18/h5-11,16H,3-4,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCXIUXJHJBUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



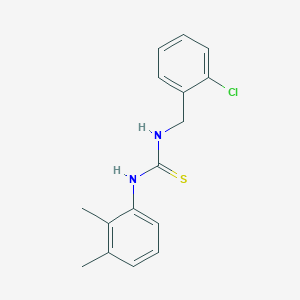
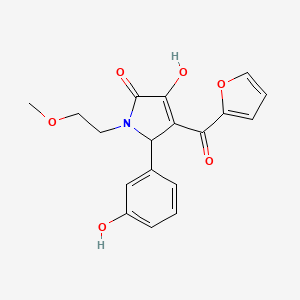
![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986771.png)
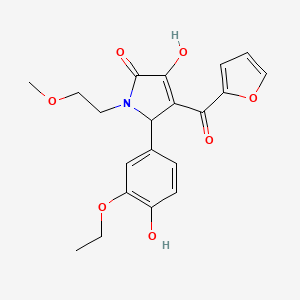
![N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B3986785.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3986793.png)
![2-{4-[1-methyl-2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986797.png)

![N-({1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl}methyl)acetamide](/img/structure/B3986826.png)
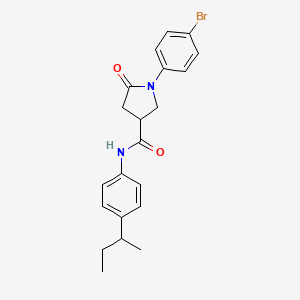
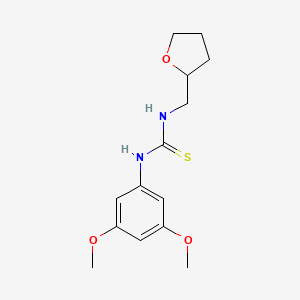
![2-{[2-(dimethylamino)ethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone hydrochloride](/img/structure/B3986831.png)
![1-(3-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3986840.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B3986849.png)